![molecular formula C16H12N2O2 B14304295 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 118021-69-5](/img/structure/B14304295.png)
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the reaction of 2-hydroxybenzohydrazide with 2-hydroxy-1-naphthaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one exerts its effects involves its interaction with various molecular targets. For example, as an antimicrobial agent, it may inhibit enzyme activity essential for microbial growth. As an anticancer agent, it can induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(2-Hydroxyphenyl)hydrazinylidene]-1-prop-2-enyl-2-indolone
- 3-[2-(2-Hydroxyphenyl)hydrazinylidene]pyridine-2,6(1H,3H)-dione
Uniqueness
3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to other hydrazones. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
118021-69-5 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-[(2-hydroxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-4-3-7-13(15)17-18-14-9-11-5-1-2-6-12(11)10-16(14)20/h1-10,19-20H |
InChI-Schlüssel |
DQFVJLRUGBOOIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)N=NC3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


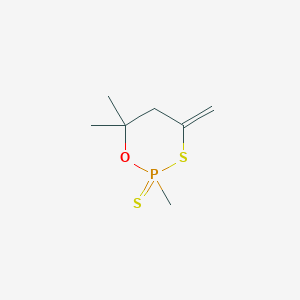
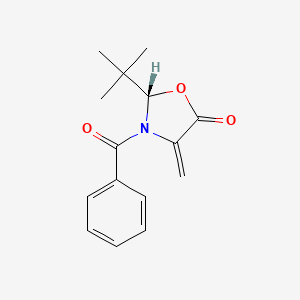

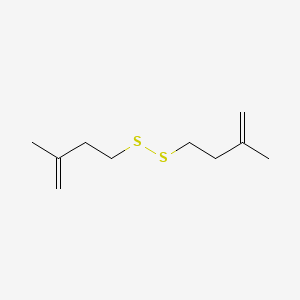
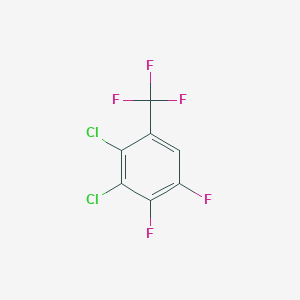
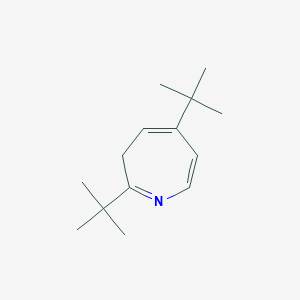
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
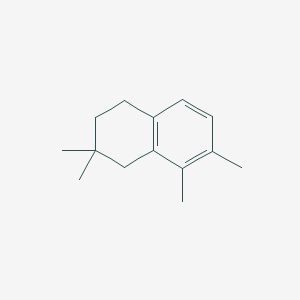
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
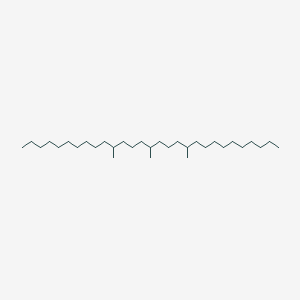
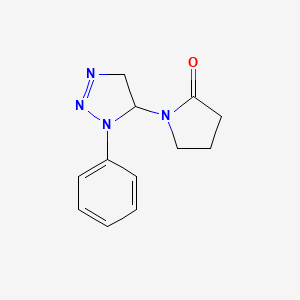
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
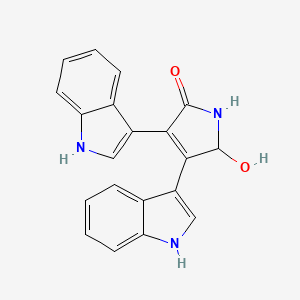
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
